molecular formula C9H10N2O B12071156 1-(Furo[2,3-b]pyridin-5-yl)ethanamine

1-(Furo[2,3-b]pyridin-5-yl)ethanamine

Cat. No.: B12071156
M. Wt: 162.19 g/mol
InChI Key: JPHVNVKEVBYNMP-UHFFFAOYSA-N
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Description

(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of heterocyclic amines

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the furo-pyridine ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furo-pyridine compounds .

Mechanism of Action

The mechanism of action of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that non-covalent interactions play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and the presence of the fused furo-pyridine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-furo[2,3-b]pyridin-5-ylethanamine

InChI

InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3

InChI Key

JPHVNVKEVBYNMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=CO2)N

Origin of Product

United States

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